molecular formula C23H30N2O2 B2566802 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955791-22-7

4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2566802
CAS RN: 955791-22-7
M. Wt: 366.505
InChI Key: ZOLAIDMTNKQZPH-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains an ethoxy group (an ethyl group attached to oxygen), a propyl group (a three-carbon chain), and a tetrahydroquinoline group (a nitrogen-containing ring structure), all attached to a benzamide group (a benzene ring attached to an amide group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions, while the ethoxy group might participate in ether formation or cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar ethoxy and propyl groups .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • Bischler–Napieralski Isoquinoline Synthesis : Research demonstrates the use of related compounds in the Bischler–Napieralski synthesis process, which is fundamental in creating isoquinoline derivatives. This synthesis can result in both normal and abnormal reaction products, indicating the versatility and complexity of reactions involving similar chemical structures (Doi, Shirai, & Sato, 1997).

  • PET Radiotracer Development : Hybrid structures of compounds analogous to the query compound have been explored for their potential in developing PET radiotracers for tumor diagnosis, highlighting the significance of these compounds in medical imaging and diagnosis (Abate et al., 2011).

  • Novel Synthetic Routes : Innovative methods for synthesizing tetrahydroquinolines (TQs), which are structurally related to the query compound, have been developed. These methods enhance the efficiency and convenience of producing TQs, which are valuable in various chemical and pharmacological researches (Toda, Sakagami, & Sano, 1999).

  • Chemical Modifications and Biological Activities : Studies on the modifications of similar compounds have shown that altering certain groups can significantly impact their biological activities, such as antitumor properties. These findings underscore the importance of chemical structure in the development of pharmacologically active agents (Rivalle et al., 1983).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-15-25-16-5-6-20-17-18(7-12-22(20)25)13-14-24-23(26)19-8-10-21(11-9-19)27-4-2/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLAIDMTNKQZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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